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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231 Get Quote

Technical Support Center: JNJ-47965567
Topic: Overcoming Poor Solubility of JNJ-47965567 for In Vivo Studies

Note on Target: Initial information suggested JNJ-47965567 is a PRMT5 inhibitor. However,

extensive literature review confirms that JNJ-47965567 is a potent and selective P2X7 receptor

antagonist.[1][2][3][4] This guide is based on its established role as a P2X7 antagonist.

This guide provides researchers, scientists, and drug development professionals with detailed

information and protocols to overcome solubility challenges with JNJ-47965567 for successful

in vivo experimentation.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-47965567 and what is its mechanism of action? A1: JNJ-47965567 is a

potent, selective, and centrally permeable antagonist of the P2X7 receptor.[1][2] The P2X7

receptor is an ATP-gated ion channel primarily found on immune cells like microglia and

macrophages.[2] By blocking this receptor, JNJ-47965567 can inhibit downstream

inflammatory processes, such as the release of interleukin-1β (IL-1β).[4]

Q2: What are the basic physicochemical properties of JNJ-47965567? A2: JNJ-47965567 is a

crystalline solid with poor aqueous solubility.[4] Its key properties are summarized in the data

table below.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b608231?utm_src=pdf-interest
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://www.medchemexpress.com/jnj-47965567.html
https://www.rndsystems.com/products/jnj-47965567_5299
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23889535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166237/
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.rndsystems.com/products/jnj-47965567_5299
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.benchchem.com/product/b608231?utm_src=pdf-body
https://www.rndsystems.com/products/jnj-47965567_5299
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: Is JNJ-47965567 soluble in water or PBS? A3: No, JNJ-47965567 is considered insoluble

in aqueous buffers like water or PBS. Direct suspension in these vehicles is not recommended

for most in vivo applications due to the risk of poor absorption, inconsistent dosing, and

precipitation.

Q4: What solvents can be used to prepare a stock solution? A4: JNJ-47965567 is readily

soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and 1eq. HCl.[4] Stock

solutions are typically prepared at high concentrations (e.g., 100 mM in DMSO) and stored at

-20°C or -80°C.[3]

Q5: What is a recommended formulation for in vivo studies in rodents? A5: The most commonly

cited and validated method for solubilizing JNJ-47965567 for in vivo use is complexation with a

cyclodextrin.[2] Specifically, formulations using 30% (w/v) β-cyclodextrin (β-CD) or

sulfobutylether-β-cyclodextrin (SBE-β-CD) have been successfully used to administer doses up

to 30 mg/kg via intraperitoneal (i.p.) injection.[2]
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Issue Encountered Probable Cause Recommended Solution

Compound precipitates after

dilution of DMSO stock into

aqueous buffer.

Poor aqueous solubility. The

final concentration of DMSO

may not be sufficient to

maintain solubility.

Avoid simple dilution into

aqueous buffers. Use a

cyclodextrin-based vehicle as

described in the protocols

below. This method

encapsulates the hydrophobic

drug molecule, enhancing its

stability and solubility in the

aqueous vehicle.[5]

Inconsistent results or low

bioavailability in animal

studies.

Poor drug absorption due to

precipitation at the injection

site or in the GI tract.

Inconsistent dosing from a

poorly formed suspension.

Ensure the compound is fully

solubilized in the vehicle. A

cyclodextrin-based solution

provides a homogenous

formulation, leading to more

consistent and predictable

dosing and absorption

compared to a suspension.[6]

Adverse events observed in

vehicle control group (e.g., with

cyclodextrin).

High concentrations of some

formulation excipients can

have physiological effects.

Always include a vehicle-only

control group in your study. If

adverse events are noted,

consider reducing the

concentration of the excipient if

possible, or consult literature

for alternative, well-tolerated

vehicles for the specific

administration route.

Data & Formulations
Table 1: Physicochemical & Solubility Data for JNJ-
47965567
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Parameter Value Source(s)

Molecular Weight 488.64 g/mol [4]

Molecular Formula C₂₈H₃₂N₄O₂S [4]

Appearance Crystalline Solid N/A

Solubility in DMSO Up to 100 mM (~48.9 mg/mL) [4]

Solubility in 1eq. HCl Up to 50 mM (~24.4 mg/mL) [4]

Solubility in Water Insoluble [3]

Table 2: Validated In Vivo Formulations for JNJ-
47965567

Vehicle
Composition

Drug
Concentration

Animal Model Route Source(s)

30% (w/v) β-

cyclodextrin in

Milli-Q water

5 mg/mL SOD1G93A Mice i.p. [2]

30% SBE-β-

cyclodextrin in

saline

Not specified

(used for 30

mg/kg dose)

SOD1G93A Mice i.p. N/A

Experimental Protocols
Protocol 1: Preparation of JNJ-47965567 in a
Cyclodextrin-Based Vehicle
This protocol is adapted from a published study that successfully administered JNJ-47965567
to mice.[2]

Objective: To prepare a 5 mg/mL solution of JNJ-47965567 for intraperitoneal (i.p.) injection.

Materials:
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JNJ-47965567 powder

β-cyclodextrin (β-CD)

Milli-Q water (or other high-purity water)

Sterile conical tubes

Benchtop rotator or orbital shaker

Water bath sonicator

Procedure:

Prepare the Vehicle:

Weigh the required amount of β-cyclodextrin. To make a 30% (w/v) solution, add 300 mg

of β-CD for every 1 mL of Milli-Q water.

Add the β-CD to the Milli-Q water in a sterile conical tube.

Mix thoroughly until the β-CD is fully solubilized. Gentle warming may assist dissolution.

Solubilize JNJ-47965567:

Weigh the required amount of JNJ-47965567 powder to achieve a final concentration of 5

mg/mL.

Add the JNJ-47965567 powder directly to the prepared 30% β-CD vehicle.

Place the tube on a rotator at 45 °C for 2 hours to facilitate the initial complexation.

Following rotation, sonicate the solution in a water bath set to 37 °C for 15 minutes to

ensure complete dissolution.

Final Preparation:

Visually inspect the solution to ensure it is clear and free of any visible precipitate.
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Allow the solution to cool to room temperature before administration.

The final formulation is now ready for in vivo dosing (e.g., for a 30 mg/kg dose in a 25 g

mouse, inject 150 µL of the 5 mg/mL solution).
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Caption: P2X7 receptor signaling pathway and inhibition by JNJ-47965567.

Experimental Workflow Diagram
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Caption: Workflow for preparing JNJ-47965567 with β-cyclodextrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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